molecular formula C9H20N2 B2643178 Methyl-(3-piperidin-1-yl-propyl)-amine CAS No. 86010-41-5

Methyl-(3-piperidin-1-yl-propyl)-amine

Cat. No.: B2643178
CAS No.: 86010-41-5
M. Wt: 156.273
InChI Key: XQESRORWDXYILU-UHFFFAOYSA-N
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Description

Methyl-(3-piperidin-1-yl-propyl)-amine is an organic compound that features a piperidine ring attached to a propyl chain, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-(3-piperidin-1-yl-propyl)-amine typically involves the reaction of 3-piperidin-1-yl-propylamine with formaldehyde and hydrogen in the presence of a catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Pressure: 1-2 atm

    Catalyst: Palladium on carbon (Pd/C)

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency of the reaction while minimizing by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Methyl-(3-piperidin-1-yl-propyl)-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl-(3-piperidin-1-yl-propyl)-amine involves its interaction with specific molecular targets, such as protein tyrosine phosphatases. It can modulate signaling pathways by inhibiting these enzymes, thereby affecting cellular processes like differentiation and proliferation .

Comparison with Similar Compounds

  • 3-(piperidin-1-yl)propylamine
  • N-(3-piperidin-1-yl-propyl)acetamide
  • N-(3-piperidin-1-yl-propyl)benzamide

Uniqueness: Methyl-(3-piperidin-1-yl-propyl)-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications set it apart from similar compounds .

Biological Activity

Methyl-(3-piperidin-1-yl-propyl)-amine, a compound identified by its chemical formula C9_9H20_{20}N2_2, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by a piperidine ring connected to a propyl chain with a methyl group. Its structure facilitates interactions with various biological targets, making it a candidate for drug development.

The primary mechanism of action for this compound involves its interaction with protein tyrosine phosphatases (PTPs). By inhibiting these enzymes, the compound can modulate signaling pathways crucial for cellular processes such as differentiation and proliferation. This modulation can impact various biological pathways, including those involved in neurological disorders and cancer progression.

1. Neurological Disorders

Research indicates that this compound may play a role in developing therapies for neurological disorders. Its ability to influence neurotransmitter systems suggests potential applications in treating conditions like depression and anxiety.

2. Antiviral Activity

Studies have shown that derivatives of piperidine compounds exhibit antiviral activities. For instance, related compounds have been tested against HIV-1 and other viruses, demonstrating moderate protective effects against viral replication . While specific data on this compound's antiviral efficacy is limited, its structural similarity to active compounds suggests potential activity.

3. Anticancer Properties

The compound's inhibition of PTPs may also extend to anticancer applications. Inhibition of specific signaling pathways can lead to reduced cell proliferation in cancerous cells. The exploration of similar piperidine derivatives has shown promise in suppressing tumor growth through targeted molecular interactions .

Case Studies and Research Findings

Several studies have investigated the biological activities of piperidine derivatives, providing insights into the potential applications of this compound:

StudyFindings
Study 1 : Synthesis and Biological Evaluation A range of piperidine derivatives showed antiviral activity against HIV-1, indicating potential for this compound in antiviral drug development.
Study 2 : Mechanism of Action Inhibition of PTPs was linked to altered cellular signaling pathways, suggesting implications for cancer treatment strategies.
Study 3 : Anticancer Activity Assessment Similar compounds demonstrated significant cytotoxicity against various cancer cell lines, supporting further investigation into this compound's anticancer properties.

Properties

IUPAC Name

N-methyl-3-piperidin-1-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-10-6-5-9-11-7-3-2-4-8-11/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQESRORWDXYILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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